2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to an imidazolidinone ring, which is further connected to an acetic acid group.
Mechanism of Action
Target of Action
Benzodioxol derivatives have been studied for their antidiabetic potential . They have shown efficacy against α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of α-amylase can help manage postprandial hyperglycemia, a common issue in diabetes .
Mode of Action
The compound interacts with its targets, such as α-amylase, by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in a decrease in the breakdown of complex carbohydrates into simple sugars, reducing postprandial hyperglycemia .
Biochemical Pathways
The compound primarily affects the carbohydrate metabolism pathway by inhibiting α-amylase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . The downstream effects include a reduction in postprandial hyperglycemia and better management of blood glucose levels in diabetic individuals .
Result of Action
The primary result of the compound’s action is a significant reduction in postprandial hyperglycemia . By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates, leading to lower glucose absorption and ultimately lower blood glucose levels . This effect is particularly beneficial for managing diabetes .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have potential antidiabetic properties . It has been shown to display potent α-amylase inhibition, which could be beneficial in the management of diabetes
Cellular Effects
Preliminary studies suggest that it may have a negligible effect on normal cell lines, such as the Hek293t cell line
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Imidazolidinone Ring: The imidazolidinone ring is often synthesized via the reaction of an appropriate amine with glyoxal or its derivatives.
Coupling Reaction: The benzo[d][1,3]dioxole moiety is then coupled with the imidazolidinone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Acetic Acid Group: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using bromoacetic acid as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine derivative.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Esters and amides of the acetic acid group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid has shown promise in enzyme inhibition studies, particularly targeting cyclooxygenase (COX) enzymes . This makes it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Medicine
In medicine, the compound’s potential anti-inflammatory and antidiabetic properties are of significant interest. It has been evaluated for its ability to inhibit COX enzymes and reduce blood glucose levels in diabetic models .
Industry
Industrially, this compound could be used in the production of pharmaceuticals, particularly those aimed at treating inflammatory conditions and metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)acetic acid: Shares the benzo[d][1,3]dioxole moiety but lacks the imidazolidinone ring.
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Contains an amino group instead of the imidazolidinone ring.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The uniqueness of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid lies in its combined structural features, which confer distinct biological activities. The presence of both the benzo[d][1,3]dioxole and imidazolidinone moieties allows for dual inhibition of COX enzymes and potential antidiabetic effects, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSVHMTJQFCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.